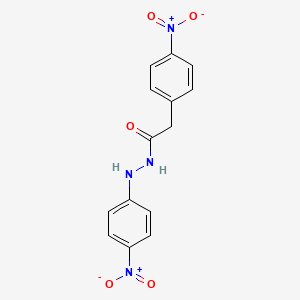

N',2-bis(4-nitrophenyl)acetohydrazide

説明

N',2-bis(4-nitrophenyl)acetohydrazide is a hydrazide derivative characterized by two 4-nitrophenyl substituents attached to an acetohydrazide core. This compound belongs to a class of hydrazones, which are widely studied for their diverse pharmacological properties, including anti-inflammatory, anticancer, and enzyme-inhibitory activities. The 4-nitrophenyl groups confer strong electron-withdrawing effects, enhancing the molecule’s stability and reactivity.

特性

IUPAC Name |

N',2-bis(4-nitrophenyl)acetohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O5/c19-14(9-10-1-5-12(6-2-10)17(20)21)16-15-11-3-7-13(8-4-11)18(22)23/h1-8,15H,9H2,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLZBHPXVFSDGMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)NNC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

N’,2-bis(4-nitrophenyl)acetohydrazide can be synthesized through a multi-step process involving the condensation of 4-nitrobenzaldehyde with hydrazine hydrate, followed by acetylation. The general synthetic route is as follows:

Condensation Reaction: 4-nitrobenzaldehyde reacts with hydrazine hydrate to form 4-nitrophenylhydrazine.

Acetylation: The resulting 4-nitrophenylhydrazine is then acetylated using acetic anhydride to yield N’,2-bis(4-nitrophenyl)acetohydrazide.

The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or methanol, followed by purification through recrystallization.

Industrial Production Methods

Industrial production of N’,2-bis(4-nitrophenyl)acetohydrazide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

化学反応の分析

Types of Reactions

N’,2-bis(4-nitrophenyl)acetohydrazide can undergo various chemical reactions, including:

Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, forming new derivatives.

Condensation: It can react with carbonyl compounds to form hydrazones.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

Substitution: Alkyl halides, base (e.g., sodium hydroxide), solvent (e.g., dimethylformamide).

Condensation: Aldehydes or ketones, acidic or basic catalyst, solvent (e.g., ethanol).

Major Products

Reduction: 4-aminophenyl derivatives.

Substitution: Various substituted hydrazides.

Condensation: Hydrazones.

科学的研究の応用

N’,2-bis(4-nitrophenyl)acetohydrazide has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer activities.

Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

作用機序

The mechanism of action of N’,2-bis(4-nitrophenyl)acetohydrazide depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.

類似化合物との比較

Comparison with Similar Acetohydrazide Derivatives

The following table summarizes key structural analogs, their substituents, biological activities, and performance relative to reference drugs:

Structural and Functional Insights

- This is observed in compound 206, where the 4-nitrophenyl-piperazine moiety contributed to AChE inhibition .

- Symmetry and Stability: Bis(4-nitrophenyl) substitution likely increases molecular rigidity and metabolic stability compared to monosubstituted analogs (e.g., furan- or purine-containing derivatives) .

- Anticancer Activity : Compounds with bis(halophenyl) groups (e.g., 1b) exhibit potent cytotoxicity, suggesting that nitro groups in N',2-bis(4-nitrophenyl)acetohydrazide may similarly enhance apoptosis or cell cycle arrest .

Q & A

Q. How can N',2-bis(4-nitrophenyl)acetohydrazide be synthesized with high purity for experimental studies?

Methodological Answer: Synthesis typically involves condensation of 2-(4-nitrophenyl)acetohydrazide with 4-nitrobenzaldehyde under reflux conditions in ethanol or methanol. Key steps include:

- Hydrazide preparation : Reacting ethyl 2-(4-nitrophenyl)acetate with hydrazine hydrate (80–90°C, 4–6 hours) .

- Schiff base formation : Mixing the hydrazide with 4-nitrobenzaldehyde in acidic media (e.g., glacial acetic acid) under reflux (6–8 hours). Reaction progress is monitored via TLC .

- Purification : Recrystallization using methanol or ethanol yields pure product (>95% purity, confirmed by HPLC) .

Q. What analytical techniques are most effective for characterizing N',2-bis(4-nitrophenyl)acetohydrazide?

Methodological Answer: A multi-technique approach is essential:

- Spectroscopy :

Q. How do reaction conditions (solvent, temperature) influence the yield of N',2-bis(4-nitrophenyl)acetohydrazide?

Methodological Answer:

- Solvent effects : Polar protic solvents (ethanol, methanol) enhance Schiff base formation due to stabilization of intermediates. Non-polar solvents reduce yields (<50%) .

- Temperature : Reflux (70–80°C) optimizes kinetics; lower temperatures (<50°C) result in incomplete reactions. Prolonged heating (>10 hours) may degrade nitro groups .

- Catalysis : Acidic conditions (e.g., acetic acid) accelerate imine formation. Neutral or basic conditions favor side products .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported structural models of N',2-bis(4-nitrophenyl)acetohydrazide derivatives?

Methodological Answer:

- SHELX refinement : Use SHELXL for high-resolution data to model disorder (e.g., nitro group orientations) and validate hydrogen bonding networks. Discrepancies in bond angles >2° suggest structural misassignment .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., π-π stacking between aromatic rings) to explain polymorphism or packing anomalies .

Q. What strategies optimize the biological activity of N',2-bis(4-nitrophenyl)acetohydrazide analogs against acetylcholinesterase (AChE)?

Methodological Answer:

- Structure-activity relationship (SAR) :

- Electron-withdrawing groups : Para-nitro groups enhance AChE inhibition by increasing electrophilicity (IC₅₀ ~29.5 μM observed in analogs) .

- Substituent positioning : Ortho-nitro derivatives show reduced activity due to steric hindrance .

- Docking studies : Use AutoDock Vina to simulate binding to AChE’s catalytic site. Prioritize analogs with predicted ΔG < -8 kcal/mol .

Q. How can spectroscopic and computational methods address discrepancies in reaction mechanism hypotheses for hydrazide derivatives?

Methodological Answer:

- Kinetic studies : Monitor reaction intermediates via time-resolved IR or UV-Vis spectroscopy. For example, transient absorbance at 450 nm suggests nitrene intermediates .

- DFT calculations : Compare activation energies (ΔG‡) of proposed pathways (e.g., nucleophilic attack vs. radical mechanisms). A ΔG‡ difference >5 kcal/mol supports dominant pathways .

Q. What methodologies validate the stability of N',2-bis(4-nitrophenyl)acetohydrazide under physiological conditions?

Methodological Answer:

- HPLC-DAD : Assess degradation products in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) over 24 hours. Peaks with retention time shifts >0.5 min indicate instability .

- Mass spectrometry imaging (MSI) : Maps spatial distribution in tissue samples to identify metabolic byproducts (e.g., nitro-reduced amines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。